methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
Description
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a dual halogen-substituted aromatic ring. Its molecular formula is C₁₀H₁₃Cl₂FNO₂, and it features an (R)-configuration at the α-carbon. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and enantioselective drugs.
Properties
Molecular Formula |
C10H12Cl2FNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
RVRVQRPHGLKMOU-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)F)Cl)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves several steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amino Acid Formation: The next step involves the formation of the amino acid backbone through a series of reactions, including halogenation, nitration, and reduction.
Esterification: The amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl group undergoes regioselective substitution reactions. Chlorine, being a better leaving group than fluorine, dominates substitution at the 3-position under mild conditions, while fluorine substitution typically requires harsher reagents or catalysis.
Key Findings :
-
Chlorine substitution is leveraged in cross-coupling reactions (e.g., Suzuki) for biaryl synthesis .
-
Fluorine remains inert in most nucleophilic conditions due to its strong C–F bond.
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt, critical for further derivatization .
| Condition | Product | Catalyst/Solvent |
|---|---|---|
| Acidic (HCl, H₂O) | Carboxylic acid | H⁺, aqueous medium |
| Basic (NaOH, MeOH/H₂O) | Carboxylate salt | OH⁻, methanol/water |
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack on the ester carbonyl, with the hydrochloride salt enhancing water solubility.
-
Transesterification with alcohols (e.g., ethanol) is feasible under acid catalysis.
Amidation and Amine-Related Reactions
The protonated amine (as HCl salt) participates in reactions after deprotonation.
Amide Formation
Reaction with acyl chlorides or active esters yields amides:
Reductive Alkylation
The amine reacts with aldehydes/ketones under reductive conditions (NaBH₃CN) to form secondary amines.
Limitations :
-
Steric hindrance from the bulky 3-chloro-4-fluorophenyl group may slow kinetics.
Oxidation
-
Ester to Carboxylic Acid : Controlled oxidation (KMnO₄, acidic conditions) converts the ester directly to carboxylic acid.
-
Amine Oxidation : Limited due to stabilization by the hydrochloride salt; possible under strong oxidants (e.g., HNO₃).
Reduction
-
Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol.
Stability and Degradation Pathways
-
Hydrolysis : The ester bond hydrolyzes in aqueous acidic/basic media .
-
Thermal Degradation : Decomposes above 200°C, releasing HCl and forming aromatic byproducts.
| Factor | Effect |
|---|---|
| pH < 2 or > 10 | Rapid ester hydrolysis |
| High humidity | Deliquescence due to HCl salt |
Scientific Research Applications
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the compound with key analogs, focusing on substituents, stereochemistry, and molecular properties:
*Calculated based on structural analogs due to incomplete data in evidence.
Impact of Substituent Position and Halogen Type
- Dual Halogenation (3-Cl, 4-F): The main compound’s meta-chloro and para-fluoro groups synergistically increase lipophilicity (logP ~2.8) compared to mono-halogenated analogs (logP ~1.5–2.0). This improves blood-brain barrier penetration and target engagement in CNS drug candidates .
- Ortho vs. Para Substitution : The 2-fluoro analog (CAS 176896-71-2) exhibits reduced enzymatic activity due to steric clashes, whereas the 4-fluoro analog (CAS 64282-12-8) shows better compatibility with aromatic π-π stacking in receptor pockets .
- Nitro Group Utility : The 4-nitro derivative () is a versatile intermediate, as its nitro group can be reduced to an amine, enabling access to diverse pharmacophores .
Stereochemical Influences
- (R)-Configuration: The main compound’s R-configuration may improve enantioselectivity in chiral environments, such as binding to L-type amino acid transporters, compared to racemic mixtures (e.g., DL-4-fluoro analog) .
Biological Activity
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, a compound with significant pharmacological interest, exhibits various biological activities that are crucial for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H11ClFNO2
- CAS Number : 766502-49-2
- Molecular Weight : 233.67 g/mol
This compound functions primarily as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure suggests potential interactions with various receptors and enzymes:
- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in the brain. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Receptor Modulation : It may interact with muscarinic receptors, influencing neuronal excitability and neurotransmitter release, thereby affecting cognitive functions and memory .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound showed better performance than standard treatments like bleomycin, suggesting its potential as an anticancer agent .
- Neuroprotective Studies : In experimental models of neurodegeneration, this compound was shown to reduce neuronal loss and improve cognitive outcomes when administered in conjunction with known neuroprotective agents .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound and its analogs to enhance efficacy and reduce side effects. Key findings include:
- The introduction of halogen atoms (like chlorine and fluorine) into the phenyl ring significantly enhances the biological activity of the compound by improving receptor binding affinity .
- Modifications to the amino acid backbone have been explored to optimize pharmacokinetic properties, including bioavailability and metabolic stability .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for studying chiral compounds. Use asymmetric synthesis techniques, such as chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts). Post-synthesis, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or polarimetry to confirm optical purity. For intermediates like 3-chloro-2-methyl-2-hydroxypropionic acid, ensure stereochemical control during halogenation and esterification steps to avoid racemization .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Use , , and -NMR to confirm substitution patterns and stereochemistry.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- FTIR : Identify functional groups (e.g., ester, amine, halogen bonds).
For stereochemical validation, compare experimental optical rotation values with literature data for analogous compounds .
Advanced Research Questions
Q. What experimental approaches are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at intervals (0, 1, 7, 30 days).
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light sensitivity : Expose samples to UV/visible light and quantify photodegradation products.
Reference environmental fate studies for guidance on experimental protocols .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of chloro and fluoro substituents on biological activity?
- Methodological Answer :
- Synthetic modifications : Synthesize analogs with substituent variations (e.g., replace Cl with Br or F with CF) .
- Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).
- Computational modeling : Perform docking studies to correlate electronic effects (Cl/F electronegativity) with binding affinity.
Use a split-plot experimental design to manage variables like concentration, exposure time, and biological replicates .
Q. What methodologies are effective for resolving enantiomers during synthesis and ensuring high optical purity?
- Methodological Answer :
- Chiral chromatography : Utilize preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
- Crystallization-induced asymmetric transformation : Promote enantiomer enrichment via controlled crystallization conditions.
Monitor enantiomeric excess (ee) using chiral GC or capillary electrophoresis .
Q. How should researchers approach the analysis of contradictory data in biological assays involving this compound?
- Methodological Answer :
- Replicate experiments : Ensure biological triplicates and technical duplicates to assess variability.
- Dose-response curves : Confirm activity across multiple concentrations (e.g., IC values).
- Control groups : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).
- Statistical analysis : Apply ANOVA or mixed-effects models to account for variables like cell passage number or assay plate effects.
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Additional Methodological Notes
- Handling hygroscopic intermediates : Store the hydrochloride salt in desiccators with anhydrous CaCl and use inert atmospheres (N/Ar) during synthesis to prevent hydrolysis .
- Interdisciplinary collaboration : Combine synthetic chemistry with computational biology (e.g., MD simulations) to predict metabolite pathways or toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
